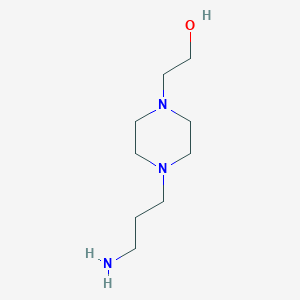

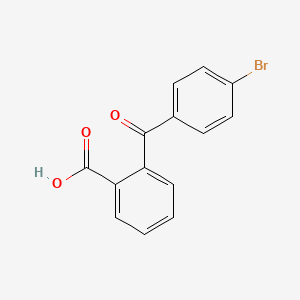

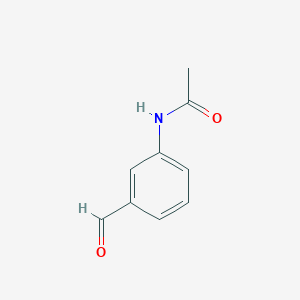

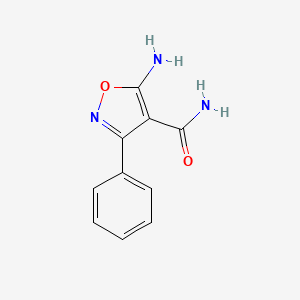

![molecular formula C14H11FO2S B1331263 2-[(4-Fluorobenzyl)thio]benzoic acid CAS No. 329063-99-2](/img/structure/B1331263.png)

2-[(4-Fluorobenzyl)thio]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Fluorobenzyl)thio]benzoic acid is a compound that is structurally related to various benzoic acid derivatives, which are often used in the synthesis of heterocyclic compounds and have applications in drug discovery. While the specific compound is not directly studied in the provided papers, related compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid , 4-(2-arylethynyl)-benzoic acid , and 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole have been investigated for their potential use in medicinal chemistry and material sciences.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from commercially available building blocks. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the preparation of various nitrogenous heterocycles . The synthesis typically includes immobilization on a solid support, substitution reactions, reduction of nitro groups, and cyclization to afford a diverse library of heterocycles. Although the synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid is not explicitly described, similar synthetic strategies could be applied, considering the reactivity of the benzoic acid moiety and the presence of a fluorobenzyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives has been determined, revealing planar imidazo-thiadiazole entities and intramolecular hydrogen bonding . These structural analyses provide insights into the molecular geometry, electronic structure, and potential intermolecular interactions that could also be relevant for 2-[(4-Fluorobenzyl)thio]benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by substituents on the benzene ring. For instance, the presence of a fluorine atom can affect the electron density and thus the reactivity of the compound . In the case of 2-[(4-Fluorobenzyl)thio]benzoic acid, the thioether linkage may also participate in chemical reactions, potentially serving as a nucleophile or undergoing oxidative transformations. The related compounds have been used to synthesize various heterocycles, indicating that the benzoic acid moiety is amenable to condensation reactions and the formation of cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are characterized by their spectroscopic signatures, solubility, melting points, and stability. For example, spectroscopic studies of 4-(3-Benzoylthioureido)benzoic acid provided information on its electronic structure and molecular vibrations . The presence of fluorine and other substituents can influence these properties by altering the electronic distribution within the molecule. The related compounds exhibit specific optical properties, such as fluorescence, which could also be expected for 2-[(4-Fluorobenzyl)thio]benzoic acid .

Applications De Recherche Scientifique

Metabolism Studies

Research by Blackledge et al. (2003) on fluorobenzyl alcohols, including compounds similar to 2-[(4-Fluorobenzyl)thio]benzoic acid, indicates the formation of N-acetylcysteinyl conjugates in urine as minor metabolites. These findings suggest potential applications in studying drug metabolism and detoxification processes (Blackledge, Nicholson, & Wilson, 2003).

Synthesis and Chemical Reactions

Chen Fen-er (2012) describes the synthesis of related compounds like 2-(thiophen-2-ylethyl)benzoic acid, which can be synthesized from o-cyanobenzyl chloride. This research highlights the potential of 2-[(4-Fluorobenzyl)thio]benzoic acid in organic synthesis and chemical engineering applications (Chen Fen-er, 2012).

Functionalization Studies

Marzi et al. (2002) discuss the functionalization of fluorobenzyl alcohols through metalation and carboxylation, leading to the creation of new benzoic acids. This suggests the application of 2-[(4-Fluorobenzyl)thio]benzoic acid in the development of novel organic compounds (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

Liquid Crystal Research

The study by Wei et al. (2013) on fluorobenzoic acids like 4-allyloxyl-2-fluorobenzoic acid provides insights into the thermal stability of hydrogen-bonded dimers, which can be applied to liquid crystal technology and materials science (Wei, Guo, Wang, & Yang, 2013).

Environmental Tracing and Analysis

Kumar and Sharma (2021) discuss the use of fluorobenzoic acids as chemical tracers in environmental studies, particularly in hydrothermal and oilfield applications. This suggests that 2-[(4-Fluorobenzyl)thio]benzoic acid could be used in environmental tracing and analytical methods (Kumar & Sharma, 2021).

Polyaniline Doping

Amarnath and Palaniappan (2005) discuss the use of benzoic acid derivatives for doping polyaniline, a conducting polymer. This implies potential applications of 2-[(4-Fluorobenzyl)thio]benzoic acid in the field of polymer chemistry and electronics (Amarnath & Palaniappan, 2005).

Safety And Hazards

The safety data sheet for a related compound, “Benzoic acid”, indicates that it is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled (Category 1). It is also harmful to aquatic life (Aquatic Acute 3) .

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXJHCMEEJJMFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352254 |

Source

|

| Record name | 2-[(4-FLUOROBENZYL)THIO]BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorobenzyl)thio]benzoic acid | |

CAS RN |

329063-99-2 |

Source

|

| Record name | 2-[(4-FLUOROBENZYL)THIO]BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.